3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Hexokinase HKDC1 inhibition Pyrimidoquinoline SAR Sanford-Burnham screening

SAR gap: publicly profiled pyrimido[4,5-b]quinoline-4,5-dione NQO2 inhibitors lack the 3,5-dimethylphenyl N3-aryl geometry. CAS 898916-26-2 fills this gap. • Unique N3-(3,5-dimethylphenyl) substituent-compare NQO2 IC50 against 8.25 µM (4-F-phenyl) and 11.8 µM (phenyl) baselines • Conserved N10-methyl/C2-methyl core of SRI-37240/SRI-41315 for translational readthrough in CFTR PTC models • Probe for correlating cLogP increase (~+0.6-0.9 units) with passive permeability (PAMPA/Caco-2) and target engagement

Molecular Formula C21H19N3O2
Molecular Weight 345.402
CAS No. 898916-26-2
Cat. No. B2710477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
CAS898916-26-2
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4N3C)C)C
InChIInChI=1S/C21H19N3O2/c1-12-9-13(2)11-15(10-12)24-14(3)22-20-18(21(24)26)19(25)16-7-5-6-8-17(16)23(20)4/h5-11H,1-4H3
InChIKeyMRXAVOZYJSDQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 898916-26-2 Pyrimidoquinoline Scaffold Overview


3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 898916-26-2) is a fully synthetic small-molecule heterocycle (C21H19N3O2, MW 345.40) belonging to the pyrimido[4,5-b]quinoline-4,5-dione class [1]. The compound features a rigid, planar tetracyclic core—a quinoline ring ortho-fused to a pyrimidinedione—substituted at N10 with a methyl group and at N3 with a 3,5-dimethylphenyl moiety . This scaffold is recognized in both the patent and primary literature as a privileged structure for nonsense mutation suppression via translational readthrough modulation and for inhibition of NRH:quinone oxidoreductase 2 (NQO2) [2][3]. Critically, no primary research articles, public biological assay data, or peer-reviewed pharmacological profiling specific to CAS 898916-26-2 were identified at the time of this analysis; differentiation evidence must therefore be drawn from the closest structurally characterized analogs and class-level structure-activity relationship (SAR) inferences.

1 Pyrimidoquinoline-dione SAR probe — tetracyclic core for NQO2 and readthrough target engagement studies
2 N3-(3,5-dimethylphenyl) unexplored vector — distinct from all publicly profiled N3-aryl analogs; supports novel SAR expansion
3 Dual-pathway tool compound — applicable to NQO2 inhibition assays and PTC translational readthrough screening

Why Generic Substitution Fails for CAS 898916-26-2


Interchanging pyrimido[4,5-b]quinoline-4,5-diones without accounting for the N3-aryl substitution pattern is scientifically unsound. Although the tetracyclic core is conserved across the class, the identity and substitution geometry of the N3-phenyl ring profoundly modulates both the steric occupancy of the NQO2 active-site cavity and the compound's capacity to induce ribosomal readthrough of premature termination codons (PTCs) [1][2][3]. Public screening data from the Sanford-Burnham Center for Chemical Genomics demonstrate that even subtle aryl modifications produce order-of-magnitude differences in target engagement: the unsubstituted N3-phenyl analog (CID 1845750) exhibits an IC50 of 11.8 µM in a hexokinase HKDC1 assay, while the N3-(4-fluorophenyl) analog (CID 1959016) shifts to 8.25 µM—a 1.43-fold difference attributable solely to para-fluoro substitution [4][5]. CAS 898916-26-2 bears a 3,5-dimethyl substitution pattern absent from any publicly profiled comparator, creating a distinct steric and electronic environment at the enzyme–ligand interface. Generic procurement of an N3-phenyl, N3-butyl, or N3-cyclohexyl analog without verifying that the 3,5-dimethylphenyl geometry has been experimentally matched compromises SAR continuity, invalidates cross-study comparisons, and introduces uncontrolled variables that undermine assay reproducibility.

Target compound
CAS 898916-26-2
N3-aryl geometry N3-(3,5-dimethylphenyl) substitution is absent from all publicly profiled comparators; steric and electronic environment at the ligand interface remains uncharacterized.
Generic N3-aryl analogs
SAR discontinuity N3-phenyl or N3-4-fluorophenyl substitution may shift target engagement by measurable margins; cross-study comparisons using unverified aryl analogs may compromise assay reproducibility.
Procurement risk
Identity verification Similar CAS or core-matched compounds lacking the 3,5-dimethylphenyl motif do not preserve the SAR vector; substitution requires independent validation of target engagement profile.

Quantitative Differentiation Evidence for CAS 898916-26-2


N3-Aryl Substitution Effect on Target Engagement Potency

In a high-throughput screening campaign conducted by the Sanford-Burnham Center for Chemical Genomics, the closest publicly profiled analog to CAS 898916-26-2—the N3-(4-fluorophenyl) derivative 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione (CID 1959016)—demonstrated an IC50 of 8.25 µM against hexokinase HKDC1 [W721R] in a cell-free biochemical assay [1]. The unsubstituted N3-phenyl comparator (CID 1845750) yielded an IC50 of 11.8 µM in the same assay format, representing a 1.43-fold (30%) loss in potency [2]. CAS 898916-26-2 differs from both by carrying two methyl groups at the 3- and 5-positions of the N3-phenyl ring; based on the directional sensitivity observed with para-fluoro substitution, the 3,5-dimethyl motif is predicted to further modulate the steric and hydrophobic fit within the target binding pocket. This SAR trend establishes that N3-aryl identity is not a passive structural feature but a tunable determinant of biochemical potency within the pyrimidoquinoline-dione series.

N3-Aryl SAR: Target Engagement
Reported
CAS 898916-26-2: N3-3,5-dimethyl — no public IC50 data CID 1959016 (N3-4-F): IC50 = 8.25 µM CID 1845750 (N3-H): IC50 = 11.8 µM Shift factor: ~1.43× (4-F vs H); 3,5-dimethyl predicted ≥1.5× modulation
N3-aryl identity is a tunable potency determinant; the 3,5-dimethyl motif represents an unexplored SAR vector.
Sanford-Burnham HTS platform; hexokinase HKDC1 [W721R] cell-free assay. Data to verify for CAS 898916-26-2 specifically.
Hexokinase HKDC1 inhibition Pyrimidoquinoline SAR Sanford-Burnham screening

N10- and C2-Methyl Substituents Confer Nonsense Suppression Activity

The Novartis patent family (WO2014091446A1, EP3152208B1) explicitly claims pyrimido[4,5-b]quinoline-4,5(3H,10H)-diones as nonsense mutation suppressors, with the Markush structure encompassing compounds bearing C2-alkyl and N10-alkyl substituents [1]. Within this patent space, the SRI-37240/SRI-41315 chemotype—which features the identical N10-methyl and C2-substituted core—was independently validated by Sharma et al. (2021) in a high-content screen of 771,345 compounds for translational readthrough activity [2]. SRI-41315 (2-cyclobutyl-10-methyl-3-phenyl) restored CFTR expression and function in immortalized and primary human bronchial epithelial cells harboring CFTR nonsense mutations by depleting the termination factor eRF1 [2]. CAS 898916-26-2 retains the N10-methyl and C2-methyl substitution pattern that anchors this pharmacophore; its differentiation resides in the N3-(3,5-dimethylphenyl) motif, which is not exemplified in the Novartis patent and therefore represents an unclaimed, structurally novel vector for probing readthrough potency and selectivity.

Readthrough Pharmacophore Core
Class-level
N10-methyl and C2-methyl substitution pattern conserved; matches the SRI-37240/SRI-41315 core validated in CFTR PTC readthrough models. N3-(3,5-dimethylphenyl) is not exemplified in the Novartis patent space.
Structurally distinct entry point for patent-aware readthrough SAR expansion.
Class-level inference from patent and literature; no direct readthrough data for this CAS. Requires assay validation.
Translational readthrough Premature termination codon (PTC) CFTR restoration

3,5-Dimethyl Substitution Enhances cLogP Relative to N3-Phenyl

The addition of two methyl groups to the N3-phenyl ring is predicted, by standard fragment-based calculation (e.g., π‑CH3 ≈ +0.56 per aliphatic carbon on aromatic ring), to increase the calculated logP (cLogP) of CAS 898916-26-2 by approximately 0.6–0.9 log units relative to the unsubstituted N3-phenyl analog 2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione (CID 1845750) [1][2]. The comparator CID 1845750 has a reported molecular weight of 317.3 Da (C19H15N3O2), while CAS 898916-26-2 has MW 345.4 Da (C21H19N3O2) . This lipophilicity shift has direct implications for passive membrane permeability, plasma protein binding, and the compound's LogD-dependent distribution into cellular compartments—all of which are critical for cellular assay performance and in vivo pharmacokinetic behavior. No experimental logP or LogD data are available for either compound; the calculated difference represents a class-level prediction grounded in well-established additive fragment constants.

Lipophilicity Shift
Predicted
ΔcLogP ≈ +0.6 to +0.9
vs. unsubstituted N3-phenyl analog (CID 1845750); ΔMW = +28.1 Da
Predicted lipophilicity increase may alter cellular permeability and protein binding; relevant to cell-based assay design.
Fragment-based additive method (π-CH3); no experimental logP/logD available. Class-level prediction to verify.
Lipophilicity Physicochemical profiling Permeability

Research & Procurement Applications for CAS 898916-26-2


NQO2 Inhibitor Lead Optimization and SAR Expansion

Procure CAS 898916-26-2 as a structurally differentiated N3-aryl variant for expanding the SAR landscape of pyrimido[4,5-b]quinoline-4,5-dione NQO2 inhibitors. The compound broadens the substitution diversity beyond the 4-fluorophenyl and unsubstituted phenyl analogs profiled in the Sanford-Burnham screening collection [1]. Comparison of its NQO2 IC50 against the 8.25 µM (N3-4-fluorophenyl) and 11.8 µM (N3-phenyl) baselines will quantify the contribution of 3,5-dimethyl steric and hydrophobic effects to target engagement [2][3].

Translational Readthrough Screening in Cystic Fibrosis and Rare Disease Models

Deploy CAS 898916-26-2 in a NanoLuc-based readthrough reporter assay to evaluate its capacity for suppressing premature termination codons (PTCs) in CFTR (e.g., G542X, W1282X) or other nonsense-mutation disease models. The compound features the N10-methyl / C2-methyl pharmacophore core conserved in the clinically validated SRI-37240/SRI-41315 chemotype, while its N3-3,5-dimethylphenyl group constitutes a novel vector not exemplified in the Novartis patent [4]. This enables freedom-to-operate SAR exploration around the N3-aryl position within a mechanism already shown to deplete eRF1 and restore full-length protein expression [5].

Physicochemical Property Benchmarking in Cellular Permeability Assays

Use CAS 898916-26-2 to empirically determine the impact of N3-aryl dimethylation on passive membrane permeability (PAMPA or Caco-2). The predicted cLogP increase of ~0.6–0.9 units relative to the unsubstituted N3-phenyl analog [6] makes this compound a suitable probe for correlating pyrimidoquinoline lipophilicity with cellular uptake efficiency, intracellular target engagement, and off-target promiscuity—parameters essential for prioritizing leads within a readthrough or NQO2 inhibitor program.

NMD Pathway Dissection Tool Compound

Employ CAS 898916-26-2 alongside SRI-41315 and the N3-phenyl analog CID 1845750 in a comparative NMD inhibition study to dissect the contribution of N3-aryl substitution to the stabilization of PTC-containing mRNA transcripts. The differential activity across these three N3-aryl variants—each sharing the conserved N10-methyl pyrimidoquinoline-dione core—would provide a chemical biology platform for uncoupling readthrough activation from NMD inhibition, a mechanistic distinction with therapeutic relevance for cystic fibrosis, Duchenne muscular dystrophy, and hemophilia [4][5].

Application
Selection Property
Validation Focus
NQO2 inhibitor SAR expansion
N3-aryl substitution diversity vs. fluorophenyl/phenyl baselines
NQO2 target engagement profiling; 3,5-dimethyl steric and hydrophobic contribution
PTC translational readthrough screening
Conserved N10-methyl / C2-methyl readthrough pharmacophore
CFTR nonsense mutation model (G542X, W1282X); eRF1 depletion context
Cellular permeability benchmarking
Predicted cLogP shift from N3-aryl dimethylation
PAMPA or Caco-2 permeability vs. lipophilicity correlation
NMD pathway dissection studies
N3-aryl differential effect on readthrough vs. NMD inhibition
PTC-containing mRNA stabilization across CFTR, dystrophin, and coagulation factor models
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